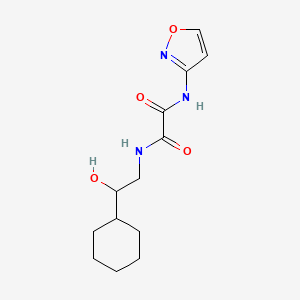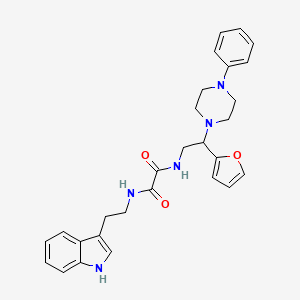
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide, also known as APQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. APQC is a heterocyclic compound that contains a quinoline ring system and a thiazole ring system. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Synthesis and Characterization Studies on compounds with similar structural motifs emphasize the importance of specific synthetic methodologies and characterization techniques. For instance, the synthesis of thiazole and quinoline derivatives highlights innovative approaches to creating complex molecules. These methods often utilize catalysts, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), and various solvents under controlled conditions to achieve high purity and yield. Characterization techniques such as FT-IR, NMR (both 1H and 13C), and mass spectrometry play crucial roles in confirming the structure of these synthesized compounds (Prabakaran, Khan, & Jin, 2012).
Pharmacological Research In pharmacological research, derivatives of thiazole and quinoline have been explored for their potential in treating various diseases. For example, studies have investigated the antimicrobial, antitubercular, and antimalarial activities of newly synthesized thiazole and quinoline derivatives. These compounds have shown significant activity against a variety of bacterial and parasitic infections, underscoring their potential as lead compounds in drug discovery efforts (Umamatheswari & Sankar, 2017).
Molecular Docking and ADMET Prediction The design and synthesis of 4-methoxy-phenylthiazole-2-amine derivatives for acetylcholinesterase inhibition illustrate the integration of molecular docking and ADMET prediction in the development of new therapeutics. These studies involve the computational prediction of how small molecules interact with biological targets and their pharmacokinetic properties. This approach is instrumental in identifying promising compounds for further development as drugs (Zhang, Xu, Jian, Yang, & Ma, 2019).
Material Science Applications Beyond pharmacological applications, compounds with the quinoline and thiazole core structures have also been investigated in material science. For example, the development of novel catalysts for ethylene polymerization demonstrates the utility of these compounds in catalysis and polymer science. Such research provides insights into the synthesis of new polymeric materials with specific properties (Sun, Liu, Zhang, Zeng, Wang, & Liang, 2010).
特性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-17(31)25-24(19-12-6-3-7-13-19)29-27(33-25)30-26(32)21-16-23(18-10-4-2-5-11-18)28-22-15-9-8-14-20(21)22/h2-16H,1H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXAIZZZOPQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate](/img/structure/B2932950.png)
![1-Phenylbicyclo[2.1.1]hexane-5-one](/img/structure/B2932951.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2932956.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2932961.png)
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2932963.png)
![1-Hydroxy-3-{5-[(methylsulfonyl)amino]-3-phenylpyrazolyl}thiolan-1-one](/img/structure/B2932964.png)

